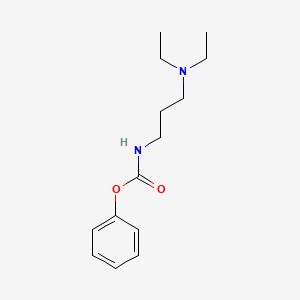

Phenyl n-(3-diethylaminopropyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl n-(3-diethylaminopropyl)carbamate is an organic compound belonging to the carbamate family Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industrial processes

準備方法

Synthetic Routes and Reaction Conditions: Phenyl n-(3-diethylaminopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl chloroformate with 3-diethylaminopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for efficiency and cost-effectiveness, utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through techniques like recrystallization or chromatography to achieve the desired quality .

化学反応の分析

Types of Reactions: Phenyl n-(3-diethylaminopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carbamate derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; performed in anhydrous conditions.

Substitution: Various nucleophiles like amines or alcohols; reactions often require catalysts or specific solvents.

Major Products Formed:

Oxidation: Carbamate derivatives with altered functional groups.

Reduction: Amine derivatives with reduced functional groups.

Substitution: New carbamate compounds with substituted phenyl groups.

科学的研究の応用

Pharmacological Applications

Phenyl n-(3-diethylaminopropyl)carbamate is primarily recognized for its role as a selective acetylcholinesterase inhibitor. This mechanism is crucial in treating neurological disorders, particularly those related to cognitive decline.

Treatment of Neurodegenerative Diseases

- Alzheimer's Disease : The compound is structurally similar to Rivastigmine, which is clinically used to manage Alzheimer's disease by inhibiting the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Studies indicate that such carbamates can improve cognitive function in patients with mild to moderate dementia .

- Other Cognitive Disorders : Research has shown that similar compounds can also be effective against Huntington's disease and other forms of dementia. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, which is beneficial for memory and learning processes .

Local Anesthesia

Certain carbamates have been investigated for their potential use as local anesthetics. The mechanism involves blocking nerve conduction through reversible inhibition of nerve action potentials, making them suitable candidates for further research in pain management .

Toxicological Studies

The safety profile and toxicological implications of this compound have been extensively studied given its structural similarities to other carbamate pesticides.

Cytotoxicity and Genotoxicity

Research has demonstrated that exposure to various carbamate compounds can lead to cytotoxic effects in mammalian cells. For instance, studies on CHO-K1 cells have shown that certain carbamates induce DNA damage and chromosomal aberrations at specific concentrations .

- Table 1: Cytotoxic Effects of Carbamates on CHO-K1 Cells

| Compound | Concentration (μM) | Cytotoxic Effect (MTT 50) |

|---|---|---|

| Aldicarb | 164 ± 29 | High |

| Carbofuran | 500-1000 | Induced DNA damage |

| Pirimicarb | 10-300 | Chromosomal aberrations |

Environmental Impact

The environmental persistence and degradation pathways of carbamates have been studied to assess their ecological risks. This compound's interactions with microbial communities highlight its potential toxicity and the need for careful management in agricultural applications .

Industrial Applications

Beyond pharmacological uses, this compound shows promise in various industrial applications:

Agricultural Chemistry

As a component of pesticide formulations, this compound can enhance the efficacy of pest control measures through its neurotoxic effects on insects. Its role as an insecticide is linked to its ability to inhibit acetylcholinesterase in target species, leading to paralysis and death .

Synthesis of Novel Compounds

The synthesis pathways involving this compound are being explored for creating novel pharmaceutical agents with improved therapeutic profiles. The ability to modify the alkyl groups allows for the development of new derivatives with tailored pharmacokinetic properties .

作用機序

The mechanism of action of phenyl n-(3-diethylaminopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by forming stable carbamate-enzyme complexes, thereby blocking the active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

類似化合物との比較

Phenyl n-(3-diethylaminopropyl)carbamate can be compared with other carbamate compounds such as:

- Phenyl n-(3-dimethylaminopropyl)carbamate

- Phenyl n-(3-morpholinopropyl)carbamate

- Phenyl n-(3-piperidinopropyl)carbamate

Uniqueness:

- Structural Differences: The presence of the diethylamino group in this compound distinguishes it from other similar compounds, affecting its reactivity and interaction with biological targets.

- Applications: While other carbamates may have similar applications, the specific structural features of this compound can lead to unique properties and effectiveness in certain applications .

生物活性

Phenyl n-(3-diethylaminopropyl)carbamate (also referred to as DEAPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurochemical pathways. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a carbamate functional group, which is further connected to a 3-diethylaminopropyl moiety. The chemical formula can be represented as C15H22N2O2, with a molecular weight of approximately 278.35 g/mol. The presence of both carbamate and amine functionalities is significant for its biological interactions.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

One of the most notable biological activities of DEAPC is its role as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids such as anandamide, which are crucial for various physiological processes including pain sensation, mood regulation, and neuroprotection. By inhibiting FAAH, DEAPC can potentially enhance the effects of endocannabinoids, offering therapeutic benefits in conditions like chronic pain and anxiety disorders .

Modulation of Dopamine Receptors

Research indicates that DEAPC may also interact with dopamine receptors, particularly the D3 receptor subtype. This receptor is implicated in several neurological conditions, including schizophrenia and Parkinson's disease. The modulation of dopamine signaling pathways by DEAPC suggests its potential application in treating neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

The biological activity of DEAPC can be influenced by structural modifications. A comparative analysis with similar compounds reveals that variations in the substituents on the phenyl or carbamate groups can significantly affect FAAH inhibitory potency and selectivity. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenyl n-(4-diethylaminopropyl)carbamate | Similar structure with a different amine substitution | Potential FAAH inhibitor |

| Phenyl n-(2-diethylaminopropyl)carbamate | Variation in position of diethylamino group | Altered pharmacological profile |

| 4-(3-carbamoylphenyl)phenyl N-(4-phenylpiperazine)carbamate | Contains piperazine moiety | Enhanced activity against specific receptors |

This table illustrates how small changes in molecular structure can lead to different biological outcomes, emphasizing the importance of SAR studies in drug development.

Case Studies and Research Findings

- Therapeutic Potential in Pain Management : In a study evaluating various FAAH inhibitors, DEAPC demonstrated significant analgesic effects in animal models of pain, suggesting its potential utility in developing new pain relief therapies .

- Neuroprotective Effects : Another research highlighted DEAPC's ability to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential role as a neuroprotective agent .

- Dopamine Modulation : A recent investigation into the effects of DEAPC on dopamine receptor signaling showed promising results in enhancing dopaminergic activity, which may be beneficial for conditions characterized by dopaminergic deficits .

特性

IUPAC Name |

phenyl N-[3-(diethylamino)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-3-16(4-2)12-8-11-15-14(17)18-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGRYTVBDPGQII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)OC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。